Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate
Description
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate is a nicotinic acid derivative characterized by a 2,6-dimethylnicotinate core modified at the 5-position with a ureido group linked to a 4-iodophenyl moiety.
Properties
IUPAC Name |
ethyl 5-[(4-iodophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18IN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPEMIAIGHIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate typically involves multiple steps, starting with the preparation of the nicotinate core. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a suitable precursor, followed by reduction to form the amine.
Ureido Formation: The ureido group is introduced by reacting the amine with an isocyanate or a similar reagent.
Esterification: The final step involves esterification to introduce the ethyl group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the iodophenyl group or the nicotinate core.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate exerts its effects is complex and involves multiple molecular targets and pathways. The iodophenyl group is known to interact with specific enzymes, potentially inhibiting their activity. The ureido group can form hydrogen bonds with target proteins, enhancing binding affinity. The nicotinate core may interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Ethyl 2,6-Dimethylnicotinate Derivatives
Key Analog 1 : Ethyl 2,6-bis(bromomethyl)nicotinate ()
- Structure : Retains the 2,6-dimethylnicotinate core but replaces the 5-position substituent with bromomethyl groups.
- Synthesis : Derived from ethyl 2,6-dimethylnicotinate via dibromination, enabling macrocyclization to form crown ether analogs.
- Functional Differences : The bromomethyl groups facilitate macrocycle formation (e.g., dibenzo-18-crown-6), introducing ion-binding capabilities absent in the target compound .
Key Analog 2 : Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate ()
- Structure : Features a triazolo-thiadiazole-furan hybrid substituent at the 5-position.
- Pharmacological Relevance : The triazolo-thiadiazole moiety is associated with antimicrobial and antitumor activities, contrasting with the ureido group’s hydrogen-bonding focus in the target compound.
- Crystallography : X-ray studies reveal planar aromatic systems and intermolecular π-π stacking, which may enhance stability compared to the less rigid ureido linker in the target molecule .
Substituent-Driven Property Comparison
Pharmacological Implications
- Target Compound: The 4-iodophenyl-ureido group may optimize interactions with hydrophobic binding pockets or enzymes requiring halogen bonding (e.g., thyroid hormone receptors or kinases).
- Crown Ether Analog : Primarily used for metal ion sequestration, limiting direct pharmacological comparability but highlighting synthetic flexibility of the nicotinate core .
Biological Activity
Ethyl 5-(3-(4-iodophenyl)ureido)-2,6-dimethylnicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHI NO
- Molecular Weight : 364.24 g/mol
Structural Representation
The compound contains a nicotinic acid derivative linked to an iodophenyl group via a urea linkage. This structural configuration is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, preliminary studies suggest it may act on:
- Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Possible modulation of nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and neuroprotection.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Compounds related to this structure have been studied for their ability to reduce inflammation.
Case Studies
- Antitumor Activity : A study evaluated the effects of iodophenyl-containing nicotinates on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as anticancer agents.
- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds in models of neurodegeneration, highlighting their ability to modulate oxidative stress and inflammation.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
